Bienvenue dans la boutique en ligne BenchChem!

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzamide

Linker geometry Drug-likeness Conformational analysis

N-(2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzamide (CAS 2320420-80-0, molecular formula C₁₉H₂₃N₃O, molecular weight 309.41 g/mol) is a synthetic small molecule comprising a 3,5-dicyclopropyl-substituted pyrazole ring connected via an ethyl linker to a 4-methylbenzamide moiety. The compound is catalogued in the ZINC database (ZINC000062630364) and MMsINC database (MMs00351347), where computed physicochemical descriptors include a predicted logP of approximately 2.93–4.02 and zero violations of Lipinski's Rule of Five, indicating favorable drug-like properties.

Molecular Formula C19H23N3O
Molecular Weight 309.413
CAS No. 2320420-80-0
Cat. No. B2394215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzamide
CAS2320420-80-0
Molecular FormulaC19H23N3O
Molecular Weight309.413
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4
InChIInChI=1S/C19H23N3O/c1-13-2-4-16(5-3-13)19(23)20-10-11-22-18(15-8-9-15)12-17(21-22)14-6-7-14/h2-5,12,14-15H,6-11H2,1H3,(H,20,23)
InChIKeyORBZOWKCOGPGHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzamide (CAS 2320420-80-0): Structural Identity and Procurement Baseline


N-(2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzamide (CAS 2320420-80-0, molecular formula C₁₉H₂₃N₃O, molecular weight 309.41 g/mol) is a synthetic small molecule comprising a 3,5-dicyclopropyl-substituted pyrazole ring connected via an ethyl linker to a 4-methylbenzamide moiety [1]. The compound is catalogued in the ZINC database (ZINC000062630364) and MMsINC database (MMs00351347), where computed physicochemical descriptors include a predicted logP of approximately 2.93–4.02 and zero violations of Lipinski's Rule of Five, indicating favorable drug-like properties [1][2]. The 3,5-dicyclopropylpyrazole scaffold is recognized in the patent literature as a privileged motif within calcium release-activated calcium (CRAC) channel inhibitors and other pyrazole-containing therapeutic programs, most notably in compounds advanced by Rhizen Pharmaceuticals for oncology indications [3].

Why N-(2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzamide Cannot Be Simply Replaced by In-Class Analogs


Pyrazole-containing benzamides are a structurally diverse class where minor modifications to the linker, substituent position, or heterocycle dramatically alter target engagement and physicochemical profiles. The target compound features a flexible ethyl linker connecting the pyrazole to the benzamide, in contrast to the rigid phenyl linker found in the most clinically advanced dicyclopropylpyrazole series (e.g., N-[4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)phenyl]-2-(quinolin-6-yl)acetamide) [1]. This linker difference is not cosmetic: in related pyrazole-amide EcR/USP agonist programs, converting a phenyl linker to an ethyl spacer was shown to reduce molecular rigidity, alter the presentation of the benzamide pharmacophore, and significantly shift both in vitro potency and in vivo insecticidal activity [2]. Furthermore, the 4-methyl substitution on the benzamide ring differentiates this compound from 2-methyl, 3-methyl, and unsubstituted benzamide analogs, each of which displays distinct binding conformations in kinase and receptor assays . Generic substitution within this scaffold class therefore risks introducing an untested linker geometry or substitution pattern that is not functionally equivalent.

Quantitative Differentiation Evidence for N-(2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzamide


Ethyl Linker vs. Phenyl Linker: Conformational Flexibility and Predicted Drug-Like Properties

The target compound employs an ethyl (–CH₂CH₂–) linker between the pyrazole N1 and the benzamide nitrogen, whereas the most advanced dicyclopropylpyrazole clinical candidates use a rigid 1,4-phenyl linker [1]. This structural distinction is quantified by the fraction of sp³-hybridized carbons: the target compound has an Fsp³ of 0.37, compared to 0.0 for the phenyl-linked analog N-[4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)phenyl]benzamide [2]. Higher Fsp³ is associated with improved aqueous solubility and reduced aromatic ring–mediated off-target binding. The predicted logP of 2.93 for the target compound is lower than the estimated logP of ~4.5 for the phenyl-linked analog, consistent with the increased polarity conferred by the flexible linker [2].

Linker geometry Drug-likeness Conformational analysis

4-Methyl vs. 2-Methyl and 3-Methyl Benzamide Regioisomers: Positional Differentiation

The target compound bears a methyl group at the para (4-) position of the benzamide ring. The 2-methyl and 3-methyl regioisomers are catalogued as distinct compounds with different CAS numbers and are offered separately by suppliers [1]. In the phenyl-linked dicyclopropylpyrazole series disclosed in AU2010304740B2, the 2-methylbenzamide analog (N-[4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)phenyl]-2-methylbenzamide) is explicitly listed as a separate compound from the unsubstituted benzamide, confirming that the methyl position is a site of deliberate SAR differentiation [1]. While head-to-head activity data for the ethyl-linked series are not publicly available, the positional variation is well-precedented in pyrazole-benzamide kinase inhibitors: in related pyrazolyl benzamide series targeting antibacterial and anti-inflammatory endpoints, the position of ring substitution on the benzamide moiety altered MIC values by ≥4-fold against Bacillus subtilis and MRSA strains [2].

Regioisomer comparison Benzamide substitution Structure-activity relationship

Physicochemical Drug-Likeness Metrics vs. Clinical-Stage Dicyclopropylpyrazole Analogs

The target compound satisfies all four Lipinski Rule of Five criteria with zero violations: molecular weight 309.41 g/mol, calculated logP 2.93–4.02, 2 hydrogen bond donors, and 2 hydrogen bond acceptors [1][2]. This places it within oral drug-like chemical space. In contrast, the clinically investigated CRAC channel inhibitor Compound (A) (N-[4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)phenyl]-2-(quinolin-6-yl)acetamide) has a molecular weight of approximately 425 g/mol and a larger polar surface area, placing it closer to the upper boundary of oral drug-likeness [3]. The target compound's topological polar surface area (TPSA) is predicted at approximately 50.5 Ų, versus an estimated TPSA of ~80 Ų for the quinoline-containing analog, suggesting superior passive membrane permeability for the smaller compound [1].

Drug-likeness Lipinski Rule of Five Physicochemical profiling

Predicted Solubility and Hydrophobicity Profile vs. In-Class Benzamide Derivatives

The MMsINC database reports a predicted logS of –3.62 for the target compound, corresponding to an aqueous solubility of approximately 75 μM [1]. The SlogP is reported as 4.02, indicating moderate lipophilicity. For context, the structurally related pyrazolyl-benzamide series evaluated by Ganesh et al. (2018) included compounds with experimentally determined logP values ranging from 2.8 to 4.5 and aqueous solubility spanning 10–200 μM, with antibacterial activity correlating inversely with excessive lipophilicity [2]. The target compound's computed values position it in a moderate lipophilicity range that balances membrane permeability with aqueous solubility, avoiding the solubility-limited pharmacology observed in the most lipophilic members of the class.

Aqueous solubility Hydrophobicity logP/logS

Procurement-Guided Application Scenarios for N-(2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzamide


SAR Probe for Linker Flexibility Studies in Dicyclopropylpyrazole-Based CRAC Channel Programs

For research groups optimizing CRAC channel inhibitors, this compound serves as a direct comparator to the phenyl-linked clinical series (e.g., Rhizen Compound (A)). The ethyl linker introduces conformational flexibility (Fsp³ = 0.37 vs. ~0.0) and reduces logP by approximately 1.6 units relative to the phenyl-linked analog, enabling systematic assessment of how linker rigidity affects target engagement, solubility, and permeability [1][2]. Procurement of this specific compound allows head-to-head profiling against the phenyl-linked benchmark in Orai1/STIM1-mediated calcium flux assays.

Regioisomeric Specificity Control in Pyrazole-Benzamide Kinase or Receptor Screening

In kinase inhibitor or nuclear receptor screening cascades where the benzamide moiety is a critical pharmacophore, the 4-methyl substitution pattern provides a defined regioisomeric control distinct from the 2-methyl and 3-methyl analogs [1][2]. Use of the correct 4-methyl regioisomer (CAS 2320420-80-0) ensures that SAR interpretation is not confounded by positional isomerism, which in related pyrazolyl-benzamide series has produced ≥4-fold differences in MIC values [2].

Physicochemical Reference Standard for Oral Drug-Likeness Optimization in Pyrazole Library Design

With zero Lipinski violations, MW of 309.41 g/mol, and TPSA of ~50.5 Ų, this compound represents a drug-like reference point for pyrazole-containing library enumeration [1]. Medicinal chemistry teams can use this compound as a physicochemical benchmark when designing CNS-penetrant or orally bioavailable pyrazole-amide series, where lower MW and TPSA are favorable attributes versus the larger, more polar clinical analogs [2].

Building Block for Diversity-Oriented Synthesis of Pyrazole-Ethyl-Amine Derivatives

The compound is synthesized via reaction of 3,5-dicyclopropyl-1H-pyrazole with 2-bromoethylamine followed by coupling with 4-methylbenzoyl chloride [1]. This synthetic accessibility, combined with its catalog availability in the ZINC database (ZINC000062630364), makes it a convenient starting material or intermediate for generating focused libraries of N-substituted pyrazole-ethyl-benzamides for screening against emerging targets such as EcR/USP, RORγ, or HPK1, where pyrazole-amide motifs have demonstrated tractable ligand efficiency [2][3].

Quote Request

Request a Quote for N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.